sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[3,2-b]pyrroles. These compounds are characterized by a fused ring system containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the following steps:
Formation of the Furo[3,2-b]pyrrole Core: This can be achieved through the Hemetsberger-Knittel reaction, which involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate phenylating agents.
Sodium Salt Formation: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and phase transfer catalysis to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sodium 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds such as:
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate: Similar structure but with a methyl group instead of sodium.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness: The presence of the sodium ion in this compound imparts unique solubility and reactivity characteristics, distinguishing it from other similar compounds .
Properties
IUPAC Name |
sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3.Na/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8;/h1-7,14H,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVSXHGTZDUKN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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